5-Deoxy-D-lyxose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

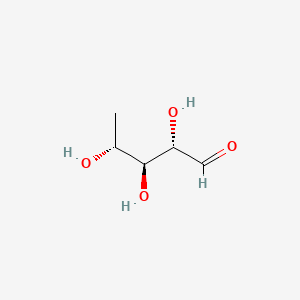

(2S,3S,4R)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-WDCZJNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964348 | |

| Record name | 5-Deoxypentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49694-62-4 | |

| Record name | 5-Deoxy-D-lyxose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049694624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxypentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Sweetome: A Technical Guide to the Natural Occurrence of 5-Deoxypentoses in Marine Organisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The vast and chemically diverse marine environment is a prolific source of novel bioactive natural products. Among these, carbohydrate-containing compounds, particularly those with rare sugars, have garnered significant attention for their potential therapeutic applications. This technical guide delves into the natural occurrence of a specific class of these rare sugars: the 5-deoxypentoses. While less common than their 6-deoxyhexose counterparts, 5-deoxypentoses are integral components of unique marine-derived nucleosides and other secondary metabolites, hinting at specialized biochemical pathways and potential biological activities. This document provides a comprehensive overview of the known 5-deoxypentoses in marine organisms, detailed experimental protocols for their detection and analysis, and a discussion of their potential biosynthesis.

Documented Occurrences of 5-Deoxypentoses in Marine Organisms

The presence of 5-deoxypentoses in the marine biosphere is primarily documented through their incorporation into larger, more complex molecules, particularly nucleoside analogues. These compounds have been isolated from a range of marine invertebrates and algae. While the diversity of discovered 5-deoxypentose-containing structures is still expanding, several key examples have been elucidated.

One notable example is 5-iodo-5-deoxytubercidine , which contains a 5-deoxyribose moiety. This compound was isolated from the marine red alga Hypnea valendia. Another interesting finding is 9-[5′-deoxy-5′-(methylthio)-β-d-xylofuranosyl]adenine , a nucleoside containing a substituted 5-deoxy-xylose , which was identified in the marine nudibranch mollusk Doris verrucosa. The giant clam, Tridacna maxima, has been shown to contain 5′-deoxy-5′-dimethylarsinyladenosine , another derivative of 5-deoxyadenosine.

In the realm of marine microbes, the actinomycete Salinispora tropica produces salinosporamide A, a potent proteasome inhibitor. The biosynthesis of this compound involves a chlorinated precursor derived from 5-chloro-5-deoxy-D-ribose [1][2]. This discovery underscores the role of 5-deoxypentoses as biosynthetic intermediates in the production of pharmacologically active molecules.

Quantitative Data on 5-Deoxypentoses in Marine Organisms

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of 5-deoxypentoses in marine organisms. While the structures of several 5-deoxypentose-containing metabolites have been elucidated, their concentrations within the host organisms have not been reported. This lack of quantitative data presents a clear area for future research, which would be invaluable for understanding the metabolic significance of these sugars and for assessing the feasibility of their extraction for drug development purposes.

To facilitate future research in this area, the following table provides a template for the systematic recording of quantitative data on 5-deoxypentoses in marine organisms.

| 5-Deoxypentose Derivative | Marine Organism | Tissue/Cellular Location | Concentration (e.g., µg/g wet weight) | Analytical Method | Reference |

| Data to be populated by future research | |||||

Experimental Protocols

The successful identification and quantification of 5-deoxypentoses from complex marine matrices require robust and sensitive analytical methodologies. Below are detailed protocols for the extraction, separation, and identification of these sugars, primarily as components of nucleosides, based on established techniques for analyzing polar metabolites from marine organisms.

Protocol 1: Extraction and Analysis of 5-Deoxypentose-Containing Nucleosides from Marine Invertebrates

This protocol is adapted from established methods for the analysis of nucleosides in marine organisms and is suitable for the detection of 5-deoxypentose-containing nucleosides.

1. Sample Preparation:

- Flash-freeze fresh or frozen marine invertebrate tissue in liquid nitrogen.

- Lyophilize the frozen tissue to dryness.

- Grind the lyophilized tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction (Ultrasound-Assisted Extraction):

- Weigh approximately 1.0 g of the dried tissue powder into a centrifuge tube.

- Add 20 mL of 70% methanol-water solution.

- Vortex for 1 minute to ensure thorough mixing.

- Perform ultrasound-assisted extraction in an ultrasonic bath at 25°C for 30 minutes.

- Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

- Carefully collect the supernatant.

- Repeat the extraction process on the pellet with another 20 mL of 70% methanol-water.

- Combine the supernatants.

3. Purification (Solid-Phase Extraction - optional but recommended):

- Concentrate the combined supernatants under reduced pressure at 40°C.

- Reconstitute the residue in 5 mL of water.

- Pass the aqueous extract through a C18 solid-phase extraction (SPE) cartridge, pre-conditioned with methanol and water, to remove non-polar impurities.

- Collect the aqueous eluate containing the polar nucleosides.

- Filter the eluate through a 0.22 µm syringe filter prior to analysis.

4. Analysis (Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry - HILIC-ESI-TOF/MS):

- Chromatographic Conditions:

- Column: Venusil HILIC column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase A: 0.20% formic acid and 20 mmol/L ammonium acetate in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A time-gradient elution from high to low organic content (e.g., 95% B to 60% B over 30 minutes) is typically used for HILIC separations. The exact gradient should be optimized for the specific analytes.

- Flow Rate: 0.8 mL/min.

- Column Temperature: 30°C.

- Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Mass Range: m/z 100-1000.

- Data Acquisition: Full scan mode for identification and targeted MS/MS for structural confirmation.

- Identification: Identification of 5-deoxypentose-containing nucleosides is based on accurate mass measurements of the protonated molecules ([M+H]⁺) and their characteristic fragmentation patterns. A neutral loss of the 5-deoxypentose moiety is a key diagnostic fragment.

Protocol 2: General Method for Monosaccharide Analysis from Marine Algae (adaptable for 5-Deoxypentoses)

This protocol outlines the general steps for analyzing the monosaccharide composition of polysaccharides from marine algae, which can be adapted to screen for the presence of 5-deoxypentoses.

1. Polysaccharide Extraction:

- Wash fresh algal biomass with distilled water to remove salts and epiphytes.

- Dry the biomass at 60°C to a constant weight and grind to a fine powder.

- Extract the powder with hot water (e.g., 80-90°C) for 2-4 hours.

- Centrifuge the extract to remove solid debris.

- Precipitate the crude polysaccharides from the supernatant by adding 3-4 volumes of cold ethanol and leaving it overnight at 4°C.

- Collect the precipitate by centrifugation and lyophilize.

2. Hydrolysis:

- Hydrolyze a known amount of the dried polysaccharide (e.g., 10 mg) with 2 M trifluoroacetic acid (TFA) at 110°C for 4 hours in a sealed tube.

- Remove the TFA by evaporation under a stream of nitrogen.

3. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

- Reduction: Reduce the hydrolyzed monosaccharides with sodium borohydride (NaBH₄) in 1 M ammonium hydroxide solution at room temperature for 1 hour.

- Acetylation: Acetylate the resulting alditols by adding acetic anhydride and pyridine and heating at 100°C for 1 hour.

- Extraction: After cooling, extract the alditol acetates into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and dry over anhydrous sodium sulfate.

4. GC-MS Analysis:

- Column: A capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).

- Carrier Gas: Helium.

- Temperature Program: A temperature gradient from approximately 150°C to 250°C.

- Mass Spectrometry: Electron Impact (EI) ionization at 70 eV.

- Identification: Identification of the 5-deoxypentose alditol acetates is based on their retention times and comparison of their mass spectra with authentic standards or spectral libraries.

Signaling and Biosynthetic Pathways

The biosynthetic pathways leading to 5-deoxypentoses in marine organisms are not well-established. However, insights can be drawn from known pathways of deoxysugar biosynthesis in other organisms, particularly bacteria.

Proposed General Biosynthetic Pathway

It is hypothesized that the biosynthesis of 5-deoxypentoses likely proceeds from a common nucleotide-activated sugar precursor, such as UDP-D-xylose or a related pentose phosphate pathway intermediate. The key step would be the C-5 deoxygenation, a reaction catalyzed by a dehydratase and a subsequent reductase.

A notable, well-characterized pathway involving a 5-deoxypentose derivative is the biosynthesis of the chloroethylmalonyl-CoA extender unit for salinosporamide A production in Salinispora tropica[1][2]. This pathway starts from ribose-5-phosphate and involves a series of enzymatic steps, including a chlorination reaction to form 5-chloro-5-deoxy-D-ribose.

Signaling Roles

Currently, there is no direct evidence for specific signaling roles of free 5-deoxypentoses in marine organisms. However, their incorporation into nucleoside analogues suggests that these molecules may act as agonists or antagonists of purinergic or pyrimidinergic receptors, or they may interfere with nucleic acid metabolism, thereby exerting cytotoxic or other pharmacological effects. The biological activities reported for some of the 5-deoxypentose-containing marine natural products support this hypothesis.

Visualizations

To aid in the understanding of the experimental workflows and biosynthetic pathways, the following diagrams have been generated using the DOT language.

References

- 1. Simultaneous determination nucleosides in marine organisms using ultrasound-assisted extraction followed by hydrophilic interaction liquid chromatography-electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and application of a method for determination of nucleosides and nucleobases in Mactra veneriformis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of 5-Deoxy Sugars in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of 5-deoxy sugars in bacteria, with a primary focus on the well-characterized dTDP-L-rhamnose pathway. It includes detailed information on the enzymatic steps, key intermediates, and regulatory mechanisms. This document is designed to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into potential targets for novel antibacterial agents.

Introduction to 5-Deoxy Sugars in Bacteria

5-deoxy sugars are a class of carbohydrates where a hydroxyl group, typically at the C5 position, is replaced by a hydrogen atom. These sugars are integral components of various bacterial structures, including the lipopolysaccharide (LPS) of Gram-negative bacteria, as well as secondary metabolites with antibiotic properties.[1] The presence and specific structure of these sugars on the bacterial cell surface are often crucial for virulence, immune evasion, and overall bacterial survival, making their biosynthetic pathways attractive targets for antimicrobial drug development.[1][2]

The most common 5-deoxy sugar found in bacteria is L-rhamnose, a component of the O-antigen in the LPS of many pathogenic bacteria, including Salmonella enterica and Yersinia pseudotuberculosis.[3][4] Other notable 5-deoxy sugars include L-mycarose and D-desosamine, which are found in macrolide antibiotics like tylosin and erythromycin.[4][5]

This guide will primarily detail the biosynthesis of dTDP-L-rhamnose, the most extensively studied 5-deoxy sugar pathway, and will also provide an overview of the pathways for other significant 5-deoxy sugars.

The Core Biosynthesis Pathway of dTDP-L-Rhamnose

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[2][6] This pathway is highly conserved across a wide range of bacterial species.[6]

Enzymatic Steps and Intermediates

The four enzymatic reactions in the dTDP-L-rhamnose biosynthesis pathway are as follows:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the initial step, which is the condensation of α-D-glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[2][5] This reaction is a reversible process.[5]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB catalyzes the NAD+-dependent dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[7][8] This is the committed step in the biosynthesis of 6-deoxysugars.[9]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a double epimerization at the C3' and C5' positions of dTDP-4-keto-6-deoxy-D-glucose, resulting in the formation of dTDP-4-keto-6-deoxy-L-mannose.[10][11]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is the NADPH-dependent reduction of the keto group at the C4' position of dTDP-4-keto-6-deoxy-L-mannose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.[2][4]

Signaling Pathway Diagram

Caption: Biosynthesis pathway of dTDP-L-rhamnose and its regulation.

Regulation of the Pathway

The dTDP-L-rhamnose biosynthetic pathway is primarily regulated through feedback inhibition. The final product, dTDP-L-rhamnose, acts as an allosteric inhibitor of the first enzyme in the pathway, RmlA.[5][9] This inhibition is a crucial mechanism for controlling the intracellular concentration of dTDP-L-rhamnose and ensuring a balanced supply for cellular needs.[9]

Other Notable 5-Deoxy Sugar Biosynthetic Pathways

Besides dTDP-L-rhamnose, bacteria synthesize a variety of other 5-deoxy sugars that are important for their biology.

Biosynthesis of L-Mycarose

L-mycarose is a 2,6-dideoxy-3-C-methyl-L-ribo-hexose found in macrolide antibiotics such as tylosin and erythromycin.[5] Its biosynthesis starts from dTDP-D-glucose and involves a series of enzymatic reactions including dehydration, reduction, C-methylation, and epimerization.[3][5] The pathway is notable for the action of a C-methyltransferase, which adds a methyl group to the sugar ring.[3]

Caption: Biosynthesis pathway of TDP-L-mycarose.

Biosynthesis of D-Desosamine

D-desosamine is a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose that is a key component of several macrolide antibiotics, including erythromycin.[4] Its biosynthesis also begins with dTDP-D-glucose and involves a transamination step to introduce the amino group at the C3 position, followed by N,N-dimethylation.[4]

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the enzymes of the dTDP-L-rhamnose biosynthetic pathway from various bacterial sources.

Table 1: Kinetic Parameters of RmlA (Glucose-1-phosphate thymidylyltransferase)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Pseudomonas aeruginosa | dTTP | 101 | - | [9] |

| Pseudomonas aeruginosa | G1P | - | - | [9] |

| Mycobacterium tuberculosis | D-glucose | 0.67-0.79 mM | - | [12] |

| Mycobacterium tuberculosis | 2-deoxy-D-glucose | 5.66 mM | - | [12] |

| Mycobacterium tuberculosis | D-fructose | 13.76 mM | - | [12] |

| Mycobacterium tuberculosis | D-mannose | 25.41 mM | - | [12] |

Table 2: Kinetic Parameters of RmlB (dTDP-D-glucose 4,6-dehydratase)

| Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |

| Salmonella enterica | dTDP-D-glucose | 32 | 335 | [13] |

Table 3: Kinetic Parameters of RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Arabidopsis thaliana (homolog) | dTDP-4-keto-6-deoxy-Glc | 16.9 | - | [14] |

| Arabidopsis thaliana (homolog) | NADPH | 90 | - | [14] |

Table 4: Kinetic Parameters of RmlD (dTDP-4-keto-L-rhamnose reductase)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Data not sufficiently available in the search results. |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes involved in the dTDP-L-rhamnose biosynthetic pathway.

General Workflow for Enzyme Production and Analysis

Caption: A general workflow for the production and analysis of recombinant enzymes.

Recombinant Protein Expression and Purification

Protocol for RmlA Expression and Purification:

-

Gene Cloning: The rmlA gene is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

-

Induction: The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors). The cells are lysed by sonication or using a French press. The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged RmlA is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange or size-exclusion chromatography.

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

Enzyme Activity Assays

Protocol for RmlA Activity Assay (Colorimetric):

This assay measures the production of pyrophosphate (PPi) using a malachite green-based colorimetric method.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.2 mM dTTP, and 1 mM α-D-glucose-1-phosphate.

-

Enzyme Addition: Add a known amount of purified RmlA enzyme to initiate the reaction. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction and Color Development: Stop the reaction by adding an equal volume of malachite green reagent. Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Measure the absorbance at a wavelength of 620-660 nm.

-

Quantification: The amount of PPi produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Protocol for Coupled RmlB-RmlC-RmlD Assay (HPLC-based):

This assay monitors the formation of the final product, dTDP-L-rhamnose, from the intermediate dTDP-4-keto-6-deoxy-D-glucose.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., Tris-HCl, pH 7.5), the substrate dTDP-4-keto-6-deoxy-D-glucose, and NADPH.

-

Enzyme Addition: Add purified RmlC and RmlD to the reaction mixture.

-

Incubation: Incubate at 37°C.

-

Sampling and Quenching: At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid or by boiling).

-

Analysis by HPLC: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the substrate and product. A C18 column is typically used with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., triethylammonium acetate). Detection is performed by monitoring the absorbance at 267 nm.

Analysis of Nucleotide Sugars by HPLC

General Protocol for HPLC Analysis:

-

Sample Preparation: Bacterial cell extracts containing nucleotide sugars are typically prepared by methods such as boiling in water or ethanol extraction, followed by centrifugation to remove cell debris.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0, with an ion-pairing reagent like tetrabutylammonium hydrogen sulfate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: The nucleotide sugars are detected by their UV absorbance at approximately 262 nm (for UDP-sugars) or 267 nm (for dTDP-sugars).

-

Quantification: The concentration of each nucleotide sugar is determined by comparing the peak area to a standard curve generated with known concentrations of authentic standards.

Significance and Applications in Drug Development

The enzymes of the 5-deoxy sugar biosynthetic pathways, particularly the dTDP-L-rhamnose pathway, are attractive targets for the development of novel antibacterial agents. Since L-rhamnose is an essential component of the cell wall of many pathogenic bacteria but is absent in humans, inhibitors of the Rml enzymes are expected to have high specificity and low toxicity.[1][2]

-

RmlA: As the first enzyme in the pathway and a key regulatory point, RmlA is a prime target for inhibitor design.[5]

-

RmlB, RmlC, and RmlD: These enzymes catalyze unique chemical transformations and also represent viable targets for the development of specific inhibitors.

The development of small molecule inhibitors that target these enzymes could lead to a new class of antibiotics effective against multi-drug resistant bacteria. The detailed understanding of these pathways, including the enzyme structures and mechanisms, provides a solid foundation for structure-based drug design efforts. Furthermore, the glycosyltransferases that utilize these 5-deoxy sugar nucleotide donors are also of great interest for the chemoenzymatic synthesis of novel glycoconjugates with potential therapeutic applications.[15][16]

References

- 1. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Two-Stage One-Pot Enzymatic Synthesis of TDP-L-mycarose from Thymidine and Glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. dTDP-4-dehydrorhamnose 3,5-epimerase - Wikipedia [en.wikipedia.org]

- 12. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Robot Scientist - Models of Metabolism [aber.ac.uk]

Spectroscopic Analysis of 5-Deoxy-D-lyxose: A Technical Guide

Introduction

5-Deoxy-D-lyxose is a deoxy pentose sugar, a class of carbohydrates with significant roles in biological systems and as synthetic intermediates in drug development. Its structural elucidation relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed overview of the expected spectroscopic data for this compound and provides generalized experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The spectroscopic signature of this compound is influenced by its structural features: a five-carbon chain, three hydroxyl groups, a terminal methyl group (C5), and an aldehyde group (C1) that allows it to exist in equilibrium between its open-chain form and cyclic furanose or pyranose hemiacetals. The data below are predicted values for these various forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrates in solution.[1] It provides information on the connectivity of atoms and their stereochemical relationships. In solution, this compound is expected to exist as a mixture of α/β pyranoses, α/β furanoses, and the open-chain aldehyde form. Typical ¹H NMR chemical shifts for carbohydrate ring protons are found between 3-6 ppm, with anomeric protons appearing at 4.5–5.5 ppm.[2] Typical ¹³C NMR shifts for ring carbons are in the 60–110 ppm range.[2][3]

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| α-pyranose | |||

| H-1 | ~5.2 | d | ~3-4 |

| H-2 | ~3.8 | dd | ~3, 9 |

| H-3 | ~3.7 | dd | ~9, 3 |

| H-4 | ~4.0 | m | |

| H-5 (CH₃) | ~1.3 | d | ~6-7 |

| β-pyranose | |||

| H-1 | ~4.6 | d | ~8-9 |

| H-2 | ~3.6 | dd | ~8, 9 |

| H-3 | ~3.5 | t | ~9 |

| H-4 | ~3.9 | m | |

| H-5 (CH₃) | ~1.2 | d | ~6-7 |

| Open-Chain | |||

| H-1 (CHO) | ~9.7 | d | ~1-2 |

| H-2 | ~4.2 | dd | ~2, 5 |

| H-3 | ~3.9 | m | |

| H-4 | ~4.1 | m | |

| H-5 (CH₃) | ~1.2 | d | ~6-7 |

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| α/β-pyranose | |

| C-1 | ~93-98 |

| C-2 | ~70-75 |

| C-3 | ~70-75 |

| C-4 | ~68-72 |

| C-5 (CH₃) | ~15-20 |

| Open-Chain | |

| C-1 (CHO) | ~200-205 |

| C-2 | ~72-78 |

| C-3 | ~70-75 |

| C-4 | ~68-72 |

| C-5 (CH₃) | ~15-20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from its hydroxyl and alkyl groups. The small equilibrium concentration of the open-chain form may also reveal a weak carbonyl stretch. The region between 950-1200 cm⁻¹ is considered the 'fingerprint' region for carbohydrates, containing complex C-O and C-C stretching vibrations specific to the molecule.[4][5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600-3200 (broad) | O-H | Stretching |

| 2970-2850 | C-H (sp³) | Stretching |

| ~1730 (weak) | C=O (aldehyde) | Stretching |

| 1460-1370 | C-H (sp³) | Bending |

| 1200-1000 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For carbohydrates, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent extensive fragmentation.[6][7] The analysis is often performed in the presence of salts (e.g., NaCl) to promote the formation of adduct ions ([M+Na]⁺), which are often more stable and easier to detect than the protonated molecule ([M+H]⁺).[8]

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted m/z | Interpretation |

| Molecular Ion | ||

| [M+H]⁺ | 135.0652 | Protonated molecule (C₅H₁₁O₄⁺) |

| [M+Na]⁺ | 157.0471 | Sodiated adduct (C₅H₁₀O₄Na⁺) |

| Key Fragments | ||

| m/z 117 | [M-H₂O]⁺ | Loss of a water molecule |

| m/z 105 | [M-CH₂O]⁺ | Loss of formaldehyde |

| m/z 87 | [M-H₂O-CH₂O]⁺ | Sequential loss of water and formaldehyde |

| m/z 73 | C₃H₅O₂⁺ | Cross-ring fragmentation products |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a deoxy sugar like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified carbohydrate in 0.5-0.7 mL of high-purity deuterium oxide (D₂O). For experiments requiring observation of hydroxyl protons, a solvent mixture such as 9:1 H₂O/D₂O or anhydrous DMSO-d₆ can be used.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (500 MHz or higher is recommended for resolving complex carbohydrate spectra).[2]

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum. Use solvent suppression techniques if residual HDO signal is problematic.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

-

2D Spectra Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for linking different spin systems and confirming the overall structure.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system, even if they are not directly coupled.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a syrup, a small amount can be pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol. For enhanced ionization, a small amount of an alkali salt (e.g., sodium acetate) or a modifier like formic acid can be added.[8]

-

Instrumentation: Use a mass spectrometer equipped with an ESI or MALDI source. High-resolution instruments (e.g., TOF, Orbitrap) are preferred for accurate mass measurements.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan spectrum in both positive and negative ion modes to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS): Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is invaluable for confirming the structure and identifying key structural motifs, such as the location of the deoxy position.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a carbohydrate.

Caption: General workflow for the spectroscopic analysis of a carbohydrate compound.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 8. advion.com [advion.com]

Anomeric Configuration of 5-Deoxy-D-lyxose in Solution: A Methodological Overview

A comprehensive review of peer-reviewed scientific literature reveals a notable absence of specific experimental data on the anomeric configuration of 5-Deoxy-D-lyxose in solution. To date, no studies have been published that quantify the equilibrium distribution of its α-pyranose, β-pyranose, α-furanose, and β-furanose anomers. Consequently, the detailed data tables and specific experimental protocols requested for this particular monosaccharide cannot be provided.

This guide, therefore, presents a generalized framework for the methodologies that would be employed to determine the anomeric configuration of a novel or uncharacterized sugar such as this compound. The protocols and approaches described are based on established techniques widely used in carbohydrate chemistry for analogous compounds.

General Methodologies for Determining Anomeric Configuration

The determination of the anomeric equilibrium of a sugar in solution is primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct experimental technique for elucidating the anomeric composition of sugars in solution. The key steps in this process are outlined below.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the anomeric equilibrium. The concentration of the sugar should be optimized for signal-to-noise ratio without inducing significant intermolecular interactions.

-

Equilibration: The solution must be allowed to reach thermodynamic equilibrium, a process known as mutarotation. This can take from minutes to several hours, depending on the sugar, solvent, and temperature. The progress of mutarotation can be monitored by acquiring sequential ¹H NMR spectra until no further changes in the anomeric proton signals are observed.

-

¹H NMR Spectroscopy: The one-dimensional proton NMR spectrum provides the initial and most straightforward assessment of the anomeric composition. The anomeric protons (H-1) of the different anomers (α/β-pyranose and α/β-furanose) typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm) and exhibit characteristic scalar coupling constants (³J(H,H)).

-

The relative integrals of the anomeric proton signals directly correspond to the molar ratios of the respective anomers at equilibrium.

-

The magnitude of the ³J(H1,H2) coupling constant is indicative of the dihedral angle between H-1 and H-2, which helps in assigning the anomeric configuration (α or β) and the ring conformation (e.g., chair or boat). For pyranoid rings, a large coupling constant (typically > 7 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, often seen in the β-anomer in its most stable chair conformation. A smaller coupling constant (typically < 4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, often indicative of the α-anomer.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum, particularly the anomeric carbon (C-1) region (around 90-105 ppm), provides complementary information. Each anomer will exhibit a distinct C-1 signal, and the relative intensities can be used to quantify the anomeric distribution.

-

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

-

COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, allowing for the tracing of the complete spin system for each anomer.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming assignments and identifying long-range connectivities.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of each anomer.

-

Computational Chemistry

In parallel with experimental work, computational modeling provides theoretical insights into the conformational preferences and relative stabilities of the different anomers.

Computational Protocol: Conformational Analysis and Energy Calculations

-

Conformational Search: A systematic conformational search for all possible ring conformations (e.g., chair, boat, skew-boat for pyranoses; envelope and twist for furanoses) of each anomer of this compound would be performed using molecular mechanics (MM) or semi-empirical methods.

-

Geometry Optimization and Energy Calculation: The low-energy conformers identified in the initial search are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) for geometry optimization and the calculation of their relative energies.

-

Solvation Modeling: To mimic the solution environment, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) is incorporated into the energy calculations.

-

Thermodynamic Analysis: From the calculated energies, the Gibbs free energies of all stable conformers are determined. The relative populations of the anomers at equilibrium can then be predicted using the Boltzmann distribution.

-

NMR Parameter Prediction: The NMR chemical shifts and coupling constants for the optimized structures can be calculated and compared with the experimental data to validate the computational model and aid in the assignment of the experimental spectra.[1]

Data Presentation

While no specific data for this compound is available, the results of such an investigation would be summarized in a table similar to the hypothetical example below:

| Anomer | Solvent | Temperature (°C) | α-pyranose (%) | β-pyranose (%) | α-furanose (%) | β-furanose (%) |

| This compound | D₂O | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | DMSO-d₆ | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Visualization of the Experimental Workflow

The logical flow of the experimental and computational work required to determine the anomeric configuration of this compound is depicted in the following diagram.

Caption: Workflow for determining the anomeric configuration of this compound.

References

Stability and Degradation of 5-Deoxy-D-lyxose Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-lyxose, a deoxy sugar of significant interest in medicinal chemistry and drug development, exhibits susceptibility to degradation under acidic conditions, a critical consideration for its formulation, storage, and biological activity. This technical guide provides a comprehensive overview of the anticipated stability challenges and degradation pathways of this compound in acidic environments. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous deoxypentoses and established principles of carbohydrate chemistry to propose a putative degradation mechanism. Detailed experimental protocols are provided to enable researchers to rigorously investigate the stability of this compound, quantify its degradation kinetics, and identify the resulting degradation products. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of pharmaceuticals and other applications involving this compound.

Introduction

This compound is a monosaccharide derivative where the hydroxyl group at the C-5 position is replaced by a hydrogen atom. This structural modification imparts unique chemical and biological properties, making it a valuable building block in the synthesis of novel therapeutic agents. However, like many carbohydrates, this compound is prone to degradation in the presence of acid, which can impact its efficacy, safety, and shelf-life. Understanding the mechanisms and kinetics of this degradation is paramount for the development of stable formulations and for predicting its behavior in physiological environments where acidic conditions may be encountered.

This guide outlines the theoretical basis for the acid-catalyzed degradation of this compound, proposes a primary degradation pathway leading to the formation of furfural, and provides detailed methodologies for its experimental validation.

Proposed Degradation Pathway

Under acidic conditions, the primary degradation pathway for pentoses, including deoxypentoses, is through a series of dehydration reactions to form furfural. The proposed mechanism for this compound is initiated by the protonation of one of the hydroxyl groups, followed by a series of elimination steps.

Figure 1: Proposed acid-catalyzed degradation pathway of this compound to furfural.

Anticipated Quantitative Data

While specific quantitative data for this compound is not available in the literature, the following tables provide a template for organizing experimental results from stability studies.

Table 1: Degradation of this compound as a Function of pH at 37°C

| pH | Time (hours) | This compound Remaining (%) | Furfural Formed (µg/mL) | Half-life (t½) (hours) |

| 1.0 | 0 | 100 | 0 | |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 | ||||

| 3.0 | 0 | 100 | 0 | |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 | ||||

| 5.0 | 0 | 100 | 0 | |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 |

Table 2: Degradation of this compound as a Function of Temperature at pH 2.0

| Temperature (°C) | Time (hours) | This compound Remaining (%) | Furfural Formed (µg/mL) | Rate Constant (k) (h⁻¹) |

| 25 | 0 | 100 | 0 | |

| 12 | ||||

| 24 | ||||

| 48 | ||||

| 40 | 0 | 100 | 0 | |

| 12 | ||||

| 24 | ||||

| 48 | ||||

| 60 | 0 | 100 | 0 | |

| 12 | ||||

| 24 | ||||

| 48 |

Experimental Protocols

The following protocols are designed to provide a robust framework for investigating the stability of this compound under acidic conditions.

Kinetic Study of Acid-Catalyzed Degradation

This experiment aims to determine the rate of degradation of this compound at various pH values and temperatures.

Figure 2: Experimental workflow for the kinetic study of this compound degradation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

-

Prepare a series of acidic buffers (e.g., citrate-phosphate or glycine-HCl) at the desired pH values (e.g., 1.0, 3.0, 5.0).

-

-

Reaction Setup:

-

In separate sealed vials, mix the this compound stock solution with each acidic buffer to achieve a final desired concentration.

-

Place the vials in temperature-controlled incubators or water baths set at the desired temperatures (e.g., 25°C, 40°C, 60°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

-

Immediately neutralize the sample with a suitable base (e.g., NaOH) to quench the degradation reaction.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with both Refractive Index (RI) detection for the parent compound and UV detection for potential degradation products like furfural.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½).

-

Identification of Degradation Products by HPLC-MS and NMR

This protocol focuses on the structural elucidation of the compounds formed during the degradation of this compound.

Figure 3: Workflow for the identification of degradation products.

Methodology:

-

Forced Degradation:

-

Prepare a concentrated solution of this compound in a strongly acidic solution (e.g., 0.1 M HCl).

-

Heat the solution for a sufficient time to induce significant degradation (e.g., 60°C for 24 hours).

-

Neutralize the solution.

-

-

HPLC-MS Analysis:

-

Analyze the stressed sample using a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (HPLC-MS).

-

Use a suitable column (e.g., C18) and a gradient elution method to separate the degradation products.

-

Obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram.

-

-

Fraction Collection and NMR Spectroscopy:

-

If a major degradation product is observed, perform preparative HPLC to isolate and collect the corresponding fraction.

-

Lyophilize the collected fraction to obtain the purified degradation product.

-

Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

-

-

Structure Elucidation:

-

Analyze the MS and NMR data to determine the chemical structure of the degradation product(s). Compare the spectral data with that of a furfural standard to confirm its formation.

-

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its successful application in drug development and other scientific fields. While direct experimental data is currently lacking, the established chemistry of deoxysugars strongly suggests a degradation pathway involving acid-catalyzed dehydration to form furfural. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to systematically investigate the stability of this compound, quantify its degradation kinetics, and definitively identify its degradation products. The data generated from these studies will be invaluable for the development of stable formulations and for ensuring the safety and efficacy of this compound-containing products.

The Potential Biological Role of 5-Deoxy-D-lyxose in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-lyxose is a monosaccharide, specifically a deoxy sugar, derived from the pentose D-lyxose. Deoxy sugars are characterized by the replacement of a hydroxyl group with a hydrogen atom. While the biological roles of many carbohydrates are well-established, serving as energy sources and structural components, the specific functions of less common deoxy sugars like this compound are not extensively documented in nature.[1][2] Its primary significance in scientific research has been as a synthetic building block, particularly in the development of nucleoside analogues with potential therapeutic applications. This guide will delve into the known, albeit limited, biological context of this compound, focusing on its application in antiviral drug discovery and the methodologies used to assess its efficacy in these synthetic derivatives.

Potential Biological Role: A Component of Antiviral Nucleoside Analogues

The most prominent potential biological role of this compound identified to date is as a component of synthetic nucleoside analogues exhibiting antiviral activity. Research has demonstrated that derivatives incorporating a 5-deoxy-lyxofuranosyl moiety show activity against human cytomegalovirus (HCMV).[3][4]

It is crucial to note that the most significant antiviral activity was observed in the L-isomers of these nucleoside analogues.[3][4] While the D-isomers containing this compound were also synthesized and evaluated, they were found to be inactive or exhibited weak activity that was difficult to distinguish from cytotoxicity.[3][4]

The mechanism of action of these nucleoside analogues is presumed to involve the inhibition of viral replication, a common strategy for antiviral drugs.[5] As analogues of natural nucleosides, they can interfere with viral DNA or RNA synthesis by being incorporated into the growing nucleic acid chain and causing chain termination, or by inhibiting viral polymerases.[6] The specific cellular targets and the precise mechanism of inhibition for the 5-deoxy-lyxose-containing nucleosides have not been fully elucidated in the available literature.

There is currently no substantial evidence to suggest a direct role for free this compound in native cellular processes, such as metabolic pathways or cell signaling. Its significance, therefore, appears to be primarily in a pharmacological context as a scaffold for the synthesis of bioactive molecules.

Quantitative Data: Antiviral Activity of 5-Deoxy-lyxose Derivatives

The following table summarizes the quantitative data on the antiviral activity of 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazole analogues against the Towne strain of Human Cytomegalovirus (HCMV). It is important to reiterate that the corresponding D-isomers (containing this compound) were reported to be inactive or showed weak activity.[3][4]

| Compound (5-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogue) | Assay Type | IC50 (µM) | IC90 (µM) |

| 2-Chloro derivative | Plaque Assay | 0.2 - 0.4 | Not Reported |

| 2-Bromo derivative | Plaque Assay | 0.2 - 0.4 | Not Reported |

| 2-Chloro derivative | Yield Reduction Assay | Not Reported | 0.2 - 2 |

| 2-Bromo derivative | Yield Reduction Assay | Not Reported | 0.2 - 2 |

Table 1: Antiviral Activity of 5-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogues against HCMV (Towne strain). Data extracted from literature.[3][4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound itself are not available due to its limited known intrinsic biological activity. However, the methodologies for synthesizing its nucleoside analogue derivatives and assessing their antiviral efficacy are outlined below.

Synthesis of 5-Deoxy-lyxofuranosyl Benzimidazole Analogues

A general synthetic approach for preparing 5-deoxy-lyxofuranosyl benzimidazole nucleosides involves the condensation of a protected 5-deoxy-lyxofuranose derivative with a substituted benzimidazole base.[3]

General Steps:

-

Preparation of the Glycosyl Donor: L-lyxose (or D-lyxose for the D-isomer) is converted to 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose (or its D-counterpart). This involves a series of protection and deoxygenation reactions.

-

Condensation: The acetylated 5-deoxy-lyxofuranose is condensed with a substituted benzimidazole, such as 1- or 2-bromo-5,6-dichlorobenzimidazole, in the presence of a Lewis acid catalyst.

-

Deprotection: The acetyl protecting groups are removed to yield the final 5'-deoxylyxofuranosyl nucleoside derivative.

-

Further Modification (if required): The 2-substituent on the benzimidazole ring can be further modified. For instance, a 2-chloro derivative can be converted to a 2-cyclopropylamino derivative.[3]

Antiviral Assays

1. Plaque Reduction Assay:

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluency in cell culture plates.

-

Viral Infection: The cell monolayers are infected with a known amount of HCMV.

-

Compound Treatment: After a period for viral adsorption, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., the 5-deoxy-lyxose nucleoside analogue).

-

Overlay: The cells are then overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions or "plaques".

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 7-14 days for HCMV).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to the number in untreated control wells.

-

Data Analysis: The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.

2. Yield Reduction Assay:

This assay measures the effect of an antiviral compound on the total amount of infectious virus produced.

-

Cell Culture and Infection: Confluent cell monolayers (e.g., HFF cells) are infected with HCMV.

-

Compound Treatment: The infected cells are incubated with various concentrations of the test compound.

-

Virus Harvest: After a full viral replication cycle (typically 3-5 days for HCMV), the virus from both the cells and the supernatant is harvested.

-

Virus Titer Determination: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer (e.g., by plaque assay).

-

Data Analysis: The IC90 value is determined as the compound concentration that reduces the yield of infectious virus by 90% compared to the untreated control.

Visualizations

A general workflow for the synthesis and antiviral screening of 5-deoxy-lyxose nucleoside analogues.

General chemical structure of the antiviral 5-deoxy-lyxofuranosyl benzimidazole analogues.

Conclusion

References

- 1. Carbohydrate - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

5-Deoxy-D-lyxose: A Versatile Precursor for the Synthesis of Rare Sugars and Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Rare sugars, monosaccharides that are uncommon in nature, are gaining significant attention in the fields of biotechnology, pharmacology, and food science due to their unique biological activities and potential therapeutic applications. Among the various precursors for synthesizing these valuable compounds, 5-deoxy-D-lyxose stands out as a versatile building block. Its unique stereochemistry and the absence of a hydroxyl group at the C5 position make it an ideal starting material for the creation of a diverse array of rare sugars and their derivatives, including modified nucleosides with potential as antiviral or anticancer agents. This technical guide provides a comprehensive overview of the synthesis of rare sugars and nucleoside analogs from this compound, detailing both chemical and potential enzymatic routes, and presenting key quantitative data and experimental protocols.

Chemical Synthesis of 5-Deoxy-L-lyxose and its Derivatives

The chemical synthesis of 5-deoxy-L-lyxose has been established through a multi-step process starting from more abundant sugars. A key historical synthesis route provides a foundational methodology for obtaining this rare sugar.[1][2]

Experimental Protocol: Synthesis of 5-Deoxy-L-lyxose

This protocol is based on the work of Perlin and Bhulyan (1966).[3]

Step 1: Preparation of Methyl (methyl 2,3-O-isopropylidene-α-L-lyxofuranosid)uronate

-

Methyl (methyl α-L-lyxofuranosid)uronate is treated with acetone in the presence of a suitable acid catalyst (e.g., sulfuric acid) to protect the 2- and 3-hydroxyl groups as an isopropylidene acetal.

Step 2: Reduction to Methyl 2,3-O-isopropylidene-α-L-lyxofuranoside

-

The uronate from the previous step is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to convert the methyl ester at C5 to a primary alcohol.

Step 3: Tosylation of the 5-Hydroxyl Group

-

The resulting methyl 2,3-O-isopropylidene-α-L-lyxofuranoside is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. This selectively activates the primary hydroxyl group at the C5 position by converting it into a good leaving group (tosylate).

Step 4: Iodination at the 5-Position

-

The 5-O-tosyl derivative is then treated with sodium iodide (NaI) in a suitable solvent like acetone. This results in an SN2 reaction where the tosylate group is displaced by an iodide ion, yielding methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-α-L-lyxofuranoside.

Step 5: Reductive Deiodination

-

The 5-iodo compound is subjected to reductive dehalogenation. This can be achieved using a reducing agent such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or through catalytic hydrogenation over Raney nickel. This step removes the iodine atom and replaces it with a hydrogen atom, forming methyl 5-deoxy-2,3-O-isopropylidene-α-L-lyxofuranoside.

Step 6: Deprotection to Yield 5-Deoxy-L-lyxose

-

Finally, the isopropylidene protecting group is removed by mild acid hydrolysis (e.g., with dilute acetic acid or a resin-based acid catalyst) to yield the final product, 5-deoxy-L-lyxose.

Enzymatic Approaches for Rare Sugar Synthesis from this compound

While chemical synthesis provides a viable route to this compound and its derivatives, enzymatic methods offer the potential for higher specificity, milder reaction conditions, and improved environmental sustainability. The application of enzymes in the synthesis of rare sugars from this compound is an area of active research.

Potential Enzymatic Pathways

Several classes of enzymes are prime candidates for the biotransformation of this compound:

-

Isomerases: Enzymes such as D-lyxose isomerase, which catalyzes the interconversion of D-lyxose and D-xylulose, could potentially accept this compound as a substrate to produce 5-deoxy-D-xylulose. Further enzymatic modifications could then lead to other rare deoxy sugars.

-

Aldolases: Deoxyribose-phosphate aldolase (DERA) is known for its ability to catalyze the reversible aldol addition of acetaldehyde to a variety of aldehyde acceptors. The promiscuity of DERA suggests it could potentially be used in reactions involving this compound or its derivatives.

-

Oxidoreductases: These enzymes could be employed to introduce or modify functional groups on the this compound scaffold, leading to the synthesis of novel rare sugar derivatives.

Currently, specific experimental data on the direct enzymatic conversion of this compound is limited in publicly available literature, representing a significant opportunity for future research.

This compound as a Precursor for Nucleoside Analogs

A significant application of this compound is in the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer drugs. The 5'-deoxy modification can enhance the metabolic stability and alter the biological activity of these compounds.

Synthesis of 5'-Deoxy-lyxofuranosyl and 5'-Deoxy-xylofuranosyl Nucleosides

The synthesis of these nucleoside analogs typically involves the coupling of a protected 5-deoxy-D-lyxofuranosyl or 5-deoxy-D-xylofuranosyl derivative with a nucleobase.

Experimental Workflow: Synthesis of 5'-Deoxy-Nucleoside Analogs

Caption: General workflow for the synthesis of 5'-deoxy-nucleoside analogs.

Experimental Protocol: General Procedure for the Synthesis of 5'-Deoxy-lyxofuranosyl Nucleosides

-

Protection: The hydroxyl groups of this compound are protected, typically by acetylation using acetic anhydride in pyridine, to form 1,2,3-tri-O-acetyl-5-deoxy-D-lyxofuranose.

-

Glycosylation: The protected sugar is then coupled with a silylated nucleobase (e.g., persilylated adenine or cytosine) in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction forms the N-glycosidic bond.

-

Deprotection: The acetyl protecting groups are removed under basic conditions, for example, using methanolic ammonia or sodium methoxide in methanol, to yield the final 5'-deoxy-nucleoside analog.

Quantitative Data

Currently, detailed quantitative data such as reaction yields and conversion rates for the synthesis of rare sugars specifically from this compound is not extensively reported in a consolidated format. The yields for the chemical synthesis of 5-deoxy-L-lyxose are reported to be moderate over the multi-step sequence.[3] For the synthesis of nucleoside analogs, yields can vary significantly depending on the specific nucleobase and coupling conditions used.

| Transformation | Starting Material | Product | Key Reagents/Enzymes | Reported Yield (%) | Reference |

| Chemical Synthesis | Methyl (methyl α-L-lyxofuranosid)uronate | 5-Deoxy-L-lyxose | Multi-step chemical synthesis | Not explicitly stated in abstract | [1][2][3] |

| Nucleoside Synthesis | 5-Deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose | 5'-Deoxy-lyxofuranosyl nucleosides | Silylated nucleobases, TMSOTf | Varies | [4] |

Metabolic and Signaling Pathways

The direct involvement of this compound in specific metabolic or signaling pathways in mammals is not well-documented. However, the study of deoxy sugars in bacteria reveals their importance in the biosynthesis of complex molecules like antibiotics and cell wall components.[5] Deoxy sugars are generally synthesized from common nucleotide-activated sugars through a series of enzymatic reactions involving dehydratases, epimerases, and reductases. While not directly implicating this compound, these pathways provide a framework for understanding the potential biological roles and enzymatic transformations of deoxy sugars.

Caption: Generalized pathway for bacterial deoxy sugar biosynthesis.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of rare sugars and their derivatives. While chemical synthesis routes are established, the exploration of enzymatic pathways for its conversion presents a promising avenue for future research, potentially leading to more efficient and sustainable production methods. Furthermore, its application in the synthesis of modified nucleosides highlights its importance in the development of novel therapeutic agents. Further investigation into the biological roles and metabolic pathways of this compound and its derivatives will undoubtedly uncover new opportunities for its application in medicine and biotechnology.

References

A Technical Guide to the Thermochemical Properties of 5-Deoxy-D-lyxose: A Methodological & Computational Approach

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermochemical properties of 5-Deoxy-D-lyxose. Due to a scarcity of direct experimental data in publicly accessible literature, this document outlines a comprehensive framework for the determination and prediction of these properties. It provides detailed experimental protocols for key thermochemical parameters and describes robust computational chemistry workflows. This paper serves as a methodological blueprint for researchers investigating novel monosaccharides, enabling them to systematically characterize compounds like this compound for applications in drug development and materials science.

Introduction

This compound is a deoxy sugar, a derivative of the pentose monosaccharide D-lyxose. Deoxy sugars are integral components of various natural products, including cardiac glycosides, antibiotics, and other biologically active compounds. Their unique structural and electronic properties, conferred by the replacement of a hydroxyl group with a hydrogen atom, can significantly influence the parent molecule's stability, reactivity, and biological function.

The thermochemical properties of a compound—such as its enthalpy of formation, heat capacity, and Gibbs free energy of formation—are fundamental to understanding its thermodynamic stability and potential for chemical transformation. This data is critical in drug development for predicting shelf-life, designing stable formulations, and understanding metabolic pathways.

Currently, specific experimental thermochemical data for this compound is not extensively reported in scientific literature. Therefore, this guide provides a detailed roadmap for its determination, combining established experimental techniques with powerful computational prediction methods.

Thermochemical Data for this compound

Table 1: Summary of Key Thermochemical Properties for this compound

| Property | Symbol | Value (Solid Phase) | Value (Gas Phase) | Units | Method |

| Standard Enthalpy of Formation | ΔfH° | Data not available | Data not available | kJ/mol | To be determined |

| Standard Enthalpy of Combustion | ΔcH° | Data not available | N/A | kJ/mol | To be determined |

| Standard Molar Entropy | S° | Data not available | Data not available | J/(mol·K) | To be determined |

| Molar Heat Capacity (constant pressure) | Cp,m | Data not available | Data not available | J/(mol·K) | To be determined |

| Gibbs Free Energy of Formation | ΔfG° | Data not available | Data not available | kJ/mol | To be calculated |

Table 2: Phase Transition Properties for this compound

| Property | Symbol | Value | Units | Method |

| Melting Point | Tm | Data not available | K (°C) | To be determined |

| Enthalpy of Fusion | ΔfusH | Data not available | kJ/mol | To be determined |

| Boiling Point | Tb | Data not available | K (°C) | To be determined |

| Enthalpy of Vaporization | ΔvapH | Data not available | kJ/mol | To be determined |

Experimental Protocols for Thermochemical Characterization

The following protocols outline standard methodologies for determining the key thermochemical properties of a solid organic compound like this compound.

Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is a critical value from which the standard enthalpy of formation can be derived.

Methodology: Static-Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.8 - 1.2 g) of high-purity, crystalline this compound is pressed into a pellet. The sample must be thoroughly dried to a constant weight to eliminate moisture.

-

Calorimeter Calibration: The energy equivalent (calorimeter constant) of the bomb calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.

-

Combustion: The pellet is placed in a crucible within a high-pressure (ca. 30 atm) oxygen bomb. A fuse wire is positioned to contact the sample. The bomb is sealed, filled with pure oxygen, and placed in a water-filled, insulated jacket.

-

Data Acquisition: The combustion is initiated by passing a current through the fuse wire. The temperature of the water is monitored with high precision (e.g., to ±0.0001 K) before, during, and after combustion. The temperature rise, corrected for heat exchange with the surroundings, is used to calculate the heat released.

-

Analysis: The gross heat of combustion is calculated from the temperature rise and the calorimeter's energy equivalent. Corrections are applied for the heat of formation of nitric acid (from residual N2) and sulfuric acid (if sulfur is present), and for the energy of fuse wire combustion. This corrected value is used to calculate the standard enthalpy of combustion at the reference temperature (298.15 K).

Determination of Heat Capacity (Cp,m)

Methodology: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, zinc).

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating from 25 °C to 100 °C at a rate of 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under the identical temperature program. Cp,sample = (DSCsample / DSCstd) × (Massstd / Masssample) × Cp,std

The workflow for these experimental procedures is visualized below.

A Technical Guide to the Chirality and Optical Rotation of 5-Deoxy-D-lyxose

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the stereochemical properties of 5-Deoxy-D-lyxose, a deoxy sugar of significant interest in various biological and pharmaceutical contexts. Deoxy sugars, where a hydroxyl group is replaced by hydrogen, exhibit unique chemical and biological characteristics compared to their hydroxylated parent molecules.[1] Understanding the chirality and resulting optical activity of these compounds is fundamental to their application in fields such as drug design, glycobiology, and metabolic studies.

Chirality of this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral" and are capable of rotating the plane of polarized light, a phenomenon known as optical activity.

This compound, as its name implies, is derived from the parent aldopentose, D-lyxose. The "D" designation indicates that the stereochemistry at the chiral center furthest from the aldehyde group (C4) corresponds to that of D-glyceraldehyde. The systematic IUPAC name for this compound is (2S,3S,4R)-2,3,4-trihydroxypentanal .[2] This nomenclature unequivocally defines the absolute configuration at the three chiral centers (carbons 2, 3, and 4), confirming that the molecule lacks a plane of symmetry and is therefore chiral. The presence of these stereocenters dictates that this compound will be optically active.

Optical Rotation: Principles and Data

Optically active compounds rotate the plane of incident polarized light.[1] This rotation is measured using an instrument called a polarimeter. The direction of rotation is described as either dextrorotatory (+) if the rotation is clockwise or levorotatory (-) if it is counter-clockwise, as viewed looking toward the light source.

The magnitude of this rotation is a characteristic physical property of a chiral substance, known as the specific rotation, [α]. It is calculated from the observed rotation using Biot's Law.

Table 1: Specific Optical Rotation of Selected Monosaccharides

| Compound | Specific Rotation [α] | Wavelength (λ) | Temperature (T) | Solvent | Concentration (c) |

| This compound | Data not available | - | - | - | - |

| D-Glucose (equilibrium) | +52.7° | 589 nm (Na D-line) | 20 °C | Water | 10 g / 100 mL |

| D-Ribose | -19.7° | 589 nm (Na D-line) | 20 °C | Water | 4 g / 100 mL |

Note: Data for D-Glucose and D-Ribose are provided for illustrative purposes to show standard reporting format.

Experimental Protocol: Measurement of Optical Rotation

The following is a standardized methodology for determining the specific rotation of a chiral compound like this compound using a polarimeter.

Principle